molecular formula C28H21N3O3S B2970279 (Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-90-9

(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2970279
CAS No.: 865174-90-9
M. Wt: 479.55
InChI Key: OEZPOBKEASWHLM-HYOGKJQXSA-N
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Description

(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a quinoline moiety, a thiazole ring, and an ester functional group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common approach is the visible-light promoted radical cascade cyclization reaction. This method utilizes 3-allyl-2-arylquinazolinones as radical acceptors, leading to the formation of the desired compound under mild conditions . The reaction conditions often include the use of photocatalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Research has highlighted its potential anticancer, antimicrobial, and anti-inflammatory activities .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to bind to DNA and proteins, affecting their function and leading to various biological effects. The thiazole ring can interact with enzymes, inhibiting their activity and modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and thiazole derivatives, such as:

Uniqueness

What sets (Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

methyl 2-(2-phenylquinoline-4-carbonyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O3S/c1-3-15-31-24-14-13-19(27(33)34-2)16-25(24)35-28(31)30-26(32)21-17-23(18-9-5-4-6-10-18)29-22-12-8-7-11-20(21)22/h3-14,16-17H,1,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZPOBKEASWHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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